N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
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Description
The compound contains a benzothiazole moiety, a thiazole moiety, and a fluorobenzenesulfonyl moiety. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Thiazoles are a type of heterocyclic compound that consist of a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The fluorobenzenesulfonyl group is a sulfonyl group attached to a fluorobenzene ring .
Molecular Structure Analysis
The compound has several functional groups including a benzothiazole ring, a thiazole ring, and a fluorobenzenesulfonyl group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Benzothiazoles and thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in their structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorobenzenesulfonyl group could potentially increase the compound’s reactivity and polarity .Mechanism of Action
Target of Action
Benzothiazole derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S3/c20-12-5-7-13(8-6-12)29(25,26)10-9-17(24)23-19-22-15(11-27-19)18-21-14-3-1-2-4-16(14)28-18/h1-8,11H,9-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGHXQOBHZXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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